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molecular formula C15H13ClO2 B8636830 (4-Chlorophenyl)(5-ethyl-2-hydroxyphenyl)methanone CAS No. 56394-67-3

(4-Chlorophenyl)(5-ethyl-2-hydroxyphenyl)methanone

Cat. No. B8636830
M. Wt: 260.71 g/mol
InChI Key: XMLUJUUALYEAIU-UHFFFAOYSA-N
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Patent
US04141995

Procedure details

Aluminium chloride (267 g) was added in portions over 30 minutes to a stirred solution of 4-ethylphenol (122.1 g.) and 4-chlorobenzoyl chloride (140 ml.) in dry 1,1,2,2-tetrachloroethane (800 ml.). The mixture was heated at 105° C. for 22 hours with stirring, and on cooling a mixture of ice (600 g) and concentrated hydrochloric acid was added slowly. A vigorous reaction occurred and some material was lost. The remaining material was separated, the aqueous fraction extracted twice with chloroform (200 ml.), and the combined organic layers evaporated to a dark oil which was distilled in vacuo giving two main fractions: B (17.4 g) 150°-160° C. at 0.3 mmHg; C (110.8 g) 160°-168° C. at 0.3 mmHg. The title compound was crystallised by cooling to -20° C. and recrystallised from n-hexane at 0° C. to give a yellow crystalline solid m.p. 35°-8° C.
Quantity
267 g
Type
reactant
Reaction Step One
Quantity
122.1 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH2:5]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)[CH3:6].[Cl:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1.Cl>ClC(Cl)C(Cl)Cl>[Cl:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](=[O:20])[C:9]2[CH:8]=[C:7]([CH2:5][CH3:6])[CH:12]=[CH:11][C:10]=2[OH:13])=[CH:17][CH:16]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
267 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
122.1 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)O
Name
Quantity
140 mL
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
800 mL
Type
solvent
Smiles
ClC(C(Cl)Cl)Cl
Step Two
Name
ice
Quantity
600 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
on cooling
ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
A vigorous reaction
CUSTOM
Type
CUSTOM
Details
The remaining material was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous fraction extracted twice with chloroform (200 ml.)
CUSTOM
Type
CUSTOM
Details
the combined organic layers evaporated to a dark oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled in vacuo
CUSTOM
Type
CUSTOM
Details
giving two main fractions
CUSTOM
Type
CUSTOM
Details
B (17.4 g) 150°-160° C.
CUSTOM
Type
CUSTOM
Details
C (110.8 g) 160°-168° C.
CUSTOM
Type
CUSTOM
Details
The title compound was crystallised
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to -20° C.
CUSTOM
Type
CUSTOM
Details
recrystallised from n-hexane at 0° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C1=C(C=CC(=C1)CC)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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